Ethyl 3-(pyrimidin-2-yl)prop-2-ynoate
Description
Its structure combines a pyrimidine ring (a six-membered aromatic heterocycle with two nitrogen atoms) with an electron-deficient propiolate ester group. This configuration enables reactivity in cycloaddition reactions, such as Huisgen azide-alkyne click chemistry, and serves as a precursor for pharmaceuticals or agrochemicals.
Properties
Molecular Formula |
C9H8N2O2 |
|---|---|
Molecular Weight |
176.17 g/mol |
IUPAC Name |
ethyl 3-pyrimidin-2-ylprop-2-ynoate |
InChI |
InChI=1S/C9H8N2O2/c1-2-13-9(12)5-4-8-10-6-3-7-11-8/h3,6-7H,2H2,1H3 |
InChI Key |
CVSPVQPNQJVOOQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C#CC1=NC=CC=N1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(pyrimidin-2-yl)prop-2-ynoate typically involves the reaction of pyrimidine derivatives with propargyl esters. One common method includes the use of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction. The reaction is usually carried out at elevated temperatures to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize automated systems to control reaction parameters precisely, ensuring consistent product quality. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(pyrimidin-2-yl)prop-2-ynoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the alkyne moiety to alkenes or alkanes.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Reagents such as sodium hydride (NaH) and alkyl halides are often used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alkanes or alkenes .
Scientific Research Applications
Ethyl 3-(pyrimidin-2-yl)prop-2-ynoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a lead compound in drug development.
Industry: It is utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Ethyl 3-(pyrimidin-2-yl)prop-2-ynoate involves its interaction with specific molecular targets. The pyrimidine ring can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share structural or functional similarities with Ethyl 3-(pyrimidin-2-yl)prop-2-ynoate, enabling comparative analysis of their properties and applications:
Ethyl 3-(4-amino-3-fluorophenyl)prop-2-ynoate
- Structure: Substituted phenyl ring with amino and fluorine groups instead of pyrimidine.
- Molecular Formula: C₁₁H₁₀FNO₂ (MW: 207.2 g/mol) .
- Applications : Likely used in fluorinated drug intermediates due to enhanced metabolic stability from the fluorine atom. Discontinued commercial availability suggests niche or experimental use .
Ethyl 3-(1,3-thiazol-4-yl)prop-2-ynoate
- Structure : Replaces pyrimidine with a thiazole ring (five-membered heterocycle with sulfur and nitrogen).
- Molecular Formula: C₈H₇NO₂S (MW: 181.2 g/mol) .
- Applications : Thiazole’s electron-rich nature may alter reactivity in cycloadditions compared to pyrimidine. Used in agrochemical or antimicrobial agent synthesis .
Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate
- Structure : Pyrimidine ring with methyl, thioacetate, and thietane substituents.
- Molecular Formula : C₁₂H₁₆N₂O₃S₂ (MW: 300.4 g/mol) .
- Applications : Demonstrates pyrimidine’s versatility in functionalization for sulfur-containing pharmaceuticals or ligands .
Comparative Data Table
| Compound Name | Heterocycle | Substituents | Molecular Weight (g/mol) | Key Applications |
|---|---|---|---|---|
| This compound | Pyrimidine | Propiolate ester | ~178.2 (estimated) | Click chemistry, drug synthesis |
| Ethyl 3-(4-amino-3-fluorophenyl)prop-2-ynoate | Phenyl | Amino, fluorine, propiolate | 207.2 | Fluorinated intermediates |
| Ethyl 3-(1,3-thiazol-4-yl)prop-2-ynoate | Thiazole | Propiolate ester | 181.2 | Antimicrobial agents |
| Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate | Pyrimidine | Methyl, thioacetate, thietane | 300.4 | Sulfur-based pharmaceuticals |
Key Research Findings
Synthetic Utility: Pyrimidine-based esters like this compound are intermediates in synthesizing fused heterocycles (e.g., pyrido[1,2-a]pyrimidinones) via cyclization reactions .
Electronic Effects : The pyrimidine ring’s electron-withdrawing nature enhances the electrophilicity of the alkyne, favoring cycloadditions compared to phenyl or thiazole analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
